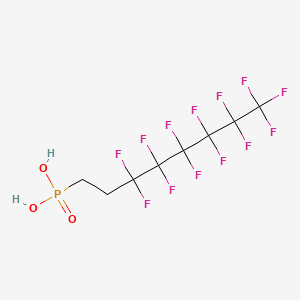

Perfluorohexyl ethylphosphonic acid

Description

Significance of Perfluorohexyl Ethylphosphonic Acid as an Emerging Contaminant

Emerging contaminants are substances that have been detected in the environment but whose ecological and human health impacts are not yet fully understood. wikipedia.org this compound fits this description, as its presence in the environment is a growing concern, yet comprehensive data on its long-term effects are still lacking. ontosight.aieaest.com The "forever chemicals" moniker given to PFAS underscores their resistance to degradation, leading to their accumulation in soil, water, and living organisms. unf.edu The potential for bioaccumulation in the food chain is a significant concern. industrialchemicals.gov.au

The widespread use of PFAS in industrial and consumer products for over six decades has led to their ubiquitous presence in the environment. unf.edu Sources of PFAS contamination are numerous and include industrial manufacturing and disposal sites, the use of firefighting foams, and leaching from consumer products. unf.eduepa.gov

General Overview of Perfluoroalkyl Phosphonic Acids (PFPAs) in Environmental and Biological Systems

Perfluoroalkyl phosphonic acids (PFPAs) are a subclass of PFAS that, like their better-known counterparts such as PFOA and PFOS, are characterized by their extreme persistence. industrialchemicals.gov.au They have been detected in various environmental compartments, including surface water and wastewater. industrialchemicals.gov.au While typically found at lower levels than other major PFAS compounds, their presence indicates a widespread distribution. industrialchemicals.gov.au

The environmental fate of PFPAs is a key area of study. Their sorption to soil has been observed to be greater than that of other PFAS classes, and this tendency generally increases with the length of the perfluoroalkyl chain. industrialchemicals.gov.au The potential for PFPAs to bioaccumulate in organisms is a significant concern, with some studies suggesting a high bioconcentration potential in fish for certain PFPA homologues. industrialchemicals.gov.auindustrialchemicals.gov.au

Research Gaps and Future Directions in this compound Studies

Despite growing awareness, significant research gaps remain in our understanding of this compound and PFPAs in general. researchgate.net The toxicity and potential health risks of many PFAS compounds beyond PFOS and PFOA are not well understood. researchgate.netnih.gov There is a pressing need for more comprehensive toxicological data to assess the long-term effects of exposure to these compounds. industrialchemicals.gov.au

Future research should focus on several key areas:

Advanced Detection Methods: Developing more sensitive and cost-effective methods for detecting this compound and other PFPAs at very low concentrations in various environmental and biological samples is crucial. lotus-nano.com

Environmental Fate and Transport: Further investigation into the movement and transformation of PFPAs in the environment is needed to predict their long-term behavior and potential for accumulation. nih.gov

Toxicological Studies: Standardized laboratory studies are required to determine the health effects of exposure to this compound and other PFPAs, including potential generational effects. nih.govlotus-nano.com

Mixture Effects: Understanding the combined effects of exposure to mixtures of different PFAS compounds is a critical but largely unknown area of research. researchgate.net

The table below provides a summary of key information about this compound.

| Property | Value | Source |

| Chemical Formula | C₈H₆F₁₃O₃P | |

| Molecular Weight | ~428.08 g/mol | nih.gov |

| CAS Number | 252237-40-4 | nih.govlookchem.com |

| Synonyms | (3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)phosphonic acid | nih.gov |

Properties

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F13O3P/c9-3(10,1-2-25(22,23)24)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h1-2H2,(H2,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEXIXSRZQUFPIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CP(=O)(O)O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F13O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20179883 | |

| Record name | 2-(Perfluorohexyl)ethylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252237-40-4, 1203556-78-8 | |

| Record name | Perfluorohexyl ethylphosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252237404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Perfluorohexyl)ethylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Perfluorohexyl)ethyl phosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 252237-40-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUOROHEXYL ETHYLPHOSPHONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H915F99WT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Perfluorohexyl Ethylphosphonic Acid

Strategies for the Preparation of Perfluorohexyl Ethylphosphonic Acid

The synthesis of this compound can be achieved through several distinct pathways, each offering different advantages in terms of yield, purity, and scalability. These methods often involve the formation of a carbon-phosphorus bond and the introduction of the perfluorohexyl group.

Free Radical Polymerization Approaches

One notable synthetic route involves a two-step process initiated by free radical polymerization. nih.gov This method does not produce the target molecule directly but rather creates a polymer backbone from which the phosphonic acid group can be generated. The process begins with the free radical copolymerization of a fluorinated monomer, such as heptadecafluorodecyl methacrylate, with a phosphonate-containing monomer like (dimethoxyphosphoryl) methyl methacrylate. nih.gov This reaction, typically initiated by a radical initiator, builds a polymer chain that incorporates both the perfluoroalkyl groups and protected phosphonate (B1237965) esters. The subsequent hydrolysis of the ester groups reveals the desired phosphonic acid functionality integrated into a polymer structure.

Free radical polymerization is a versatile chain-reaction process involving initiation, propagation, and termination steps. The reaction can be carried out under various conditions, including in aqueous emulsions, which is a common technique for fluorinated monomers.

Hydrolysis of Protected Phosphonate Esters

The hydrolysis of phosphonate esters is a critical deprotection step in many synthetic routes to this compound. nih.gov Following the creation of a dialkyl phosphonate ester intermediate, such as a diethyl or dimethyl ester, the protecting alkyl groups must be removed to yield the final phosphonic acid.

This transformation is typically achieved under acidic conditions, most commonly by refluxing the ester with a strong acid like hydrochloric acid (HCl) or hydrobromic acid (HBr). nih.gov The hydrolysis occurs in a stepwise manner due to the presence of two ester groups. nih.gov The reaction conditions, including acid concentration, temperature, and reaction time, must be carefully optimized to ensure complete conversion without causing unwanted side reactions. nih.govrsc.org

Alternative, milder methods for cleaving phosphonate esters have also been developed, such as transsilylation using trimethylsilyl (B98337) halides (e.g., trimethylsilyl bromide) followed by methanolysis. nih.govnih.gov In some cases, microwave-assisted hydrolysis using stoichiometric amounts of HCl has been shown to be a highly efficient and "green" protocol, leading to high yields and clean products. tntech.edu

Michaelis-Arbuzov Reaction Pathways

The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry and provides a powerful method for forming the essential carbon-phosphorus bond in phosphonates. industrialchemicals.gov.aunih.gov The classical reaction involves the nucleophilic attack of a trivalent phosphorus ester, typically a trialkyl phosphite (B83602), on an alkyl halide. industrialchemicals.gov.auindustrialchemicals.gov.au For the synthesis of a precursor to this compound, this would involve reacting a suitable trialkyl phosphite with a perfluorohexylethyl halide (e.g., 1-iodo-2-perfluorohexylethane).

The mechanism proceeds via an Sɴ2 attack, forming a phosphonium (B103445) salt intermediate. industrialchemicals.gov.auindustrialchemicals.gov.au This intermediate then undergoes a second Sɴ2 reaction where the displaced halide anion attacks one of the alkyl groups on the phosphorus, cleaving a C-O bond and yielding the stable pentavalent dialkyl phosphonate. nih.gov The reaction generally requires elevated temperatures, although photoredox-catalyzed radical versions have been developed that proceed under milder, room-temperature conditions and tolerate a wider range of functional groups. nih.gov Following the Arbuzov reaction, the resulting phosphonate ester must be hydrolyzed to afford the final phosphonic acid.

Perfluoroalkyl Iodide Addition and Reduction Methodologies

Direct addition of perfluoroalkyl iodides to phosphorus-containing molecules is another effective strategy. One such method is radical telomerization, where perfluorohexyl iodide is reacted with a compound like ethylphosphonic dichloride under UV irradiation. This approach can achieve moderate to good yields.

Table 1: Comparative Yields of Synthesis Methods

| Synthetic Method | Reactants | Conditions | Yield | Reference |

| Radical Telomerization | Perfluorohexyl iodide, Ethylphosphonic dichloride | UV light | ~60–70% |

Another innovative approach involves the photoinduced reaction between a phosphine (B1218219) oxide, such as diphenyl(2,4,6-trimethylbenzoyl)-phosphine oxide (TMDPO), and perfluoroalkyl iodides. This reaction is notable as it involves the reduction of a phosphorus(V) species to a P-(perfluoroalkyl)phosphine, which is a phosphorus(III) species. While this specific example yields a phosphine, the principle of using a photoinduced reaction to add a perfluoroalkyl iodide to a phosphorus center is a key strategy that could be adapted for phosphonate synthesis.

Functionalization and Derivatization Techniques for this compound Analogs

The chemical versatility of this compound is largely defined by the reactivity of its phosphonic acid group. This functional group can be modified to create a range of analogs with altered chemical and physical properties. Derivatization is also a common strategy for analytical purposes, enhancing detectability in methods like gas chromatography.

The two acidic protons of the phosphonic acid group can be replaced through reactions such as esterification to form mono- or di-esters, or reaction with amines to form phosphonamides. These derivatives can serve as intermediates for further chemical transformations or as compounds with unique properties in their own right. For instance, analogous to the derivatization of perfluorocarboxylic acids (PFCAs) with reagents like dichloroaniline or difluoroaniline to form stable amides for analysis, the phosphonic acid group can be converted to phosphonamides. industrialchemicals.gov.aunih.gov

Furthermore, the phosphonic acid moiety is crucial to the compound's function in applications such as surface modification. Perfluoroalkyl phosphonic acids can self-assemble on metal oxide surfaces, like gallium nitride or copper, to alter their surface energy and optical properties. This demonstrates that the phosphonic acid group is the primary site for functional interactions. The creation of analogs often involves synthesizing the molecule with different perfluoroalkyl chain lengths (e.g., C4, C8, C10) or by creating phosphinic acid analogs (which have two perfluoroalkyl chains attached to the phosphorus atom), to systematically tune properties like proton conductivity or bioaccumulation potential. nih.gov

Polymerization of Phosphonate-Containing Monomers for this compound Integration

Integrating this compound functionalities into larger polymer structures is a key strategy for creating advanced materials, such as proton-exchange membranes or functional coatings. This is typically achieved by polymerizing monomers that already contain the necessary chemical groups.

A common approach is the free radical copolymerization of a vinyl-type monomer bearing a protected phosphonate group with a fluorinated comonomer. nih.gov For example, a styrenic monomer like para-vinylbenzyl phosphonate can be copolymerized, with the phosphonate group reportedly enhancing the propagation rate. nih.gov Similarly, (meth)acrylic monomers containing phosphonate groups are frequently used. nih.gov

Another strategy involves preparing a fluorinated monomer with a protected acid functionality, such as a sulfonic ester. This monomer can then be polymerized, often using plasma-enhanced chemical vapor deposition (PECVD) for thin-film applications. After the polymer is formed, the ester groups are hydrolyzed to restore the free acid functionality throughout the material. This post-polymerization modification allows for the creation of acidic, fluorinated polymers without handling highly reactive acidic monomers during the polymerization step. The properties of the resulting polymer, such as its solubility, can be tuned by the length of the perfluoroalkyl chain on the monomer.

Environmental Occurrence and Distribution of Perfluorohexyl Ethylphosphonic Acid

Detection and Quantification in Abiotic Environmental Compartments

Detailed quantitative studies measuring the concentration of Perfluorohexyl ethylphosphonic acid in the abiotic environment are not widely available in published literature. Much of the focus has been on developing methods for its detection or on monitoring for more well-known PFAS compounds.

Soil and Sediment Matrices

There is a notable lack of published research quantifying the concentrations of this compound in soil and sediment. General principles of PFAS behavior indicate that compounds with longer carbon chains (C≥6) tend to adsorb to sediment and soil organic matter. rsc.org Given its six-carbon perfluorinated chain, this compound may partition to these matrices, but specific field data is not available to confirm its concentration levels.

Atmospheric Presence

Information regarding the atmospheric concentration or transport of this compound is not available in the reviewed scientific literature. While atmospheric transport is a known pathway for the distribution of some volatile PFAS and their precursors, specific data for this compound is absent.

Presence in Biotic Environmental Compartments

The detection and effects of this compound in living organisms have been the subject of some toxicological research, but data on its concentration in wild fauna and flora are scarce.

Wild Fauna

Direct measurements of this compound in the tissues of wild animals have not been reported in the available literature. However, its potential biological impact has been assessed in laboratory settings.

A large-scale screening of 182 different PFAS compounds used zebrafish embryos to evaluate developmental toxicity. nih.govresearchgate.net In this study, 2-(Perfluorohexyl)ethylphosphonic acid (CAS 252237-40-4) was tested and found to be "inactive," meaning it did not cause developmental malformations or mortality under the specific experimental conditions and concentrations used (up to 21.90 µM). nih.govresearchgate.net It is important to note that a related but different compound with a longer carbon chain, ((perfluorooctyl)ethyl)phosphonic acid, did show potent developmental toxicity in the same study. researchgate.net

Zebrafish Developmental Toxicity Screen for Select PFAS

| Compound | CAS Number | Result in Assay |

|---|---|---|

| 2-(Perfluorohexyl)ethylphosphonic acid | 252237-40-4 | Inactive nih.govresearchgate.net |

Flora

There are no available studies that have detected or quantified this compound in plants. Research on related PFAS analogues has shown that plant uptake is a relevant pathway. For example, studies on 6:2 fluorotelomer sulfonate (6:2 FTSA) have demonstrated its potential for uptake and accumulation in plants like Arabidopsis thaliana. However, this does not directly confirm the behavior of this compound.

Table of Mentioned Compounds

| Compound Name | Abbreviation / Common Name |

|---|---|

| This compound | - |

| (3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phosphonic acid | - |

| Perfluorooctanoic acid | PFOA |

| Perfluorooctane sulfonate | PFOS |

| 6:2 Fluorotelomer sulfonate | 6:2 FTSA |

Long-Range Environmental Transport Mechanisms of this compound and Related PFAS

The global distribution of PFAS, including compounds structurally similar to this compound, is a significant environmental concern. Their detection in remote regions, far from industrial sources, underscores the efficiency of long-range environmental transport mechanisms. The primary pathways for this transport are atmospheric transport and oceanic currents.

Atmospheric Transport

Volatile and semi-volatile PFAS can be transported over long distances in the atmosphere. This transport can occur with the compounds in the gas phase or associated with airborne particles. For less volatile substances, transport via sea spray aerosol is a significant pathway. industrialchemicals.gov.aupsu.edunih.govnih.gov In this process, PFAS present in the surface microlayer of the ocean are ejected into the atmosphere within aerosolized droplets, which can then be carried over vast distances by wind currents. industrialchemicals.gov.aupsu.edunih.govnih.gov

Oceanic Transport

Ocean currents serve as a major conduit for the global distribution of water-soluble and persistent compounds like PFAS. nih.gov These substances can travel thousands of kilometers from their points of origin, eventually reaching remote marine environments. Studies have detected various PFAS in the Arctic and Atlantic Oceans, confirming the role of oceanic transport in their widespread distribution. nih.gov

Evidence from Remote Environments

The presence of a range of PFAS in Arctic environments provides compelling evidence for their long-range transport. While specific data for this compound in these regions is scarce, studies on the broader class of perfluoroalkyl phosphonic acids (PFPAs) indicate their potential for widespread environmental distribution.

A study conducted in Canada detected perfluorinated phosphonic acids in 80% of surface water samples and also in the effluent from wastewater treatment plants. psu.edu This highlights the release of these compounds into the aquatic environment, from which they can enter transport pathways.

Table 1: Detection of Perfluorinated Phosphonic Acids in Canadian Surface Waters and Wastewater Treatment Plant (WWTP) Effluent psu.edu

| Sample Type | Detection Frequency | Concentration Range of C8-PFPA (pg/L) |

| Surface Waters | 80% | 88 - 3,400 |

| WWTP Effluent | 6 out of 7 samples | 760 - 2,500 |

Data from a study on perfluorinated phosphonic acids, providing an indication of the environmental presence of this class of compounds.

Environmental Fate and Transformation of Perfluorohexyl Ethylphosphonic Acid

Biotransformation Pathways and Metabolite Formation

While highly resistant to complete degradation, some PFAS can undergo limited transformations within living organisms or from precursor compounds.

Specific in vivo metabolic studies on Perfluorohexyl ethylphosphonic acid are limited. However, research on analogous PFAS provides insight into potential biotransformation pathways. Studies on other long-chain perfluoroalkyl substances have shown that they can be metabolized into shorter-chain PFAS.

For example, an in vivo study on the biotransformation of Perfluorooctanoic acid (PFOA) in European carp (B13450389) identified several shorter-chain perfluorinated carboxylic acids (PFCAs) as metabolites. nih.gov This suggests a metabolic pathway involving the shortening of the perfluoroalkyl chain. nih.gov The primary biotransformation products identified in that study were Perfluorobutanoic acid (PFBA), Perfluoropentanoic acid (PFPeA), Perfluorohexanoic acid (PFHxA), and Perfluorooctanoic acid (PFHpA). nih.gov PFBA was found to be the dominant metabolite in various organs, including the kidney, liver, and brain. nih.gov Other research in rats has highlighted the role of metabolism in the gut and liver in transforming PFAS. scholaris.ca

Table 1: Potential In Vivo Biotransformation Products of Long-Chain PFAS (based on PFOA analogue)

| Metabolite Name | Chemical Formula |

|---|---|

| Perfluorobutanoic acid (PFBA) | C4HF7O2 |

| Perfluoropentanoic acid (PFPeA) | C5HF9O2 |

| Perfluorohexanoic acid (PFHxA) | C6HF11O2 |

| Perfluoroheptanoic acid (PFHpA) | C7HF13O2 |

This table is based on biotransformation products identified in a study of PFOA in Cyprinus carpio and represents a potential pathway for other long-chain PFAS. nih.gov

The presence of this compound in the environment is not solely due to its direct manufacture and use. It can also be a terminal degradation product of larger, more complex polyfluorinated molecules known as precursors. nih.gov These precursors are widely used in industrial and consumer products, including stain-resistant fabrics, carpet treatments, and food packaging. ontosight.ai

A significant source of PFAS precursors is aqueous film-forming foams (AFFFs) used in firefighting. nih.gov Over time, these precursor compounds can be released into the environment and undergo chemical or biological degradation, transforming into highly stable terminal acids like this compound. nih.gov For example, fluorotelomer alcohols are a well-known class of precursors that ultimately degrade to form perfluoroalkyl carboxylic acids. nih.gov This pathway means that even as certain terminal PFAS are phased out, their environmental concentrations can continue to rise as existing precursors in the environment break down.

Degradation Under Environmental Conditions

Due to the stable perfluoroalkyl moiety, this compound is highly resistant to degradation under typical environmental conditions, including microbial, chemical, and photolytic processes. nih.govscholaris.ca The vast majority of PFAS are either non-degradable or degrade to form other persistent PFAS compounds. nih.gov

Long-term studies of environmental contamination sites have demonstrated the persistence of PFAS. Following an accidental release of firefighting foam, elevated concentrations of PFOS were still present in pond sediment nearly a decade later, illustrating the long-lasting impact of these chemicals. nih.gov While concentrations in water and fish did decline over time due to dilution and source reduction, the persistence in sediment highlights their recalcitrant nature. nih.gov

Microbial biodegradation of some PFAS precursors has been observed, but these processes are often slow and result in the formation of terminal acids like this compound, which are resistant to further microbial action. scholaris.ca While some novel, specifically engineered fluorosurfactants have been developed to be mineralizable, these are rare exceptions. nih.gov The chemical structure of traditional PFAS, including this compound, renders them largely impervious to environmental degradation, confirming their status as persistent organic pollutants.

Table 2: List of Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| (3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phosphonic acid | - |

| Perfluorooctane sulfonate | PFOS |

| Perfluorooctanoic acid | PFOA |

| Perfluorobutanoic acid | PFBA |

| Perfluoropentanoic acid | PFPeA |

| Perfluorohexanoic acid | PFHxA |

| Perfluoroheptanoic acid | PFHpA |

| Fluorotelomer alcohols | FTOHs |

Ecotoxicological Investigations of Perfluorohexyl Ethylphosphonic Acid

Effects on Aquatic Organisms and Microbial Communities

The impact of PFHxEPA on the foundational levels of aquatic and soil ecosystems, particularly microbial communities, is not well-documented in specific studies. However, the broader body of research on PFAS provides insights into the potential effects.

Impact on Microbial Diversity and Structure

There is currently a lack of studies specifically investigating the effects of Perfluorohexyl ethylphosphonic acid on microbial diversity and community structure. General research on PFAS indicates that these compounds can alter microbial communities in various environments. nih.gov PFAS contamination has been shown to affect the diversity and composition of soil microbial communities. nih.gov Factors such as the length of the carbon chain and the type of functional group influence the toxicity of these substances to soil microorganisms. nih.gov For instance, long-chain PFAS and those containing a sulfonic group are generally considered more toxic to the soil microbial flora than short-chain PFAS with carboxylic groups. nih.gov

Exposure to certain PFAS has led to a reduction in the abundance of specific bacterial groups, such as Cyanobacteria and Chloroflexi. nih.gov Conversely, some bacterial phyla, like Proteobacteria, have shown an increase in abundance in the presence of certain PFAS. nih.gov

Influence on Microbial Growth and Activity

Specific data on the influence of this compound on microbial growth and activity are not available in the current scientific literature. However, studies on other PFAS compounds have demonstrated inhibitory effects. For example, PFOA has been found to inhibit the growth of freshwater microbial communities. frontiersin.org The mechanisms underlying the microbial toxicity of PFAS are thought to involve processes such as membrane disruption, the induction of oxidative stress, and DNA damage, which can lead to the inactivation or death of microbial cells. nih.gov

Developmental Toxicity Studies

Direct developmental toxicity studies on this compound are scarce. However, research on structurally related perfluoroalkyl phosphonic acids and other PFAS provides evidence of their potential for developmental toxicity.

A significant screening study evaluated the developmental toxicity of 182 different PFAS chemicals using the zebrafish model, a common vertebrate model in toxicological research. nih.govscilit.com While PFHxEPA was not specifically tested, a closely related analogue, ((perfluorooctyl)ethyl)phosphonic acid , was identified as one of the more potent developmentally toxic compounds among those screened. nih.govscilit.com This suggests that perfluoroalkyl ethylphosphonic acids as a group may be of concern for developmental toxicity. The same study also highlighted the high developmental toxicity potency of other PFAS, including perfluorooctanesulfonamide (B106127) (PFOSA) and N-methylperfluorooctane sulfonamide (N-MeFOSA). nih.govscilit.com

General studies on other PFAS have consistently shown developmental effects. For example, in utero exposure to PFOS and PFOA in rodents has been linked to developmental delays and reduced postnatal survival and growth. nih.gov In amphibian models like Xenopus, various perfluoroalkyl compounds have been identified as developmental toxicants and teratogens, with their toxic effects intensifying with an increase in the length of the fluorinated carbon chain. nih.gov

Table 1: Developmental Toxicity of Selected PFAS in Zebrafish (Note: Data for a close analogue of PFHxEPA is presented due to the lack of direct data for the specified compound.)

| Compound | Benchmark Concentration (BMC) for Developmental Toxicity (µM) | Potency Relative to PFOS |

| ((perfluorooctyl)ethyl)phosphonic acid | More potent than PFOS | Higher |

| Perfluorooctanesulfonamide (PFOSA) | More potent than PFOS | Higher |

| N-methylperfluorooctane sulfonamide (N-MeFOSA) | More potent than PFOS | Higher |

| Perfluorooctane sulfonate (PFOS) | 7.48 | Baseline |

| Source: nih.govscilit.com |

Comparative Ecotoxicity with Other Per- and Polyfluoroalkyl Substances

The finding that ((perfluorooctyl)ethyl)phosphonic acid was more potent than PFOS in inducing developmental toxicity in zebrafish is significant. nih.govscilit.com PFOS is a legacy PFAS compound known for its widespread contamination and ecotoxicological effects. nih.gov The higher potency of the phosphonic acid analogue suggests that this class of PFAS may pose a considerable environmental risk.

In general, the ecotoxicity of PFAS is known to vary based on chemical structure. For instance, in the freshwater macroinvertebrate Daphnia magna, PFOS has been shown to be approximately ten times more toxic than PFOA. nih.gov Furthermore, studies on freshwater microbial communities have indicated that PFOA exhibits more potent toxicity than the shorter-chain perfluorohexanoic acid (PFHxA), causing more significant structural changes and inhibiting microbial growth at lower concentrations. frontiersin.org

Table 2: Comparative Acute Toxicity of PFOS and PFOA to Aquatic Organisms

| Organism | Compound | 48-hour Median Lethal Concentration (LC50) |

| Moina macrocopa | PFOS | 17.95 mg/L |

| Moina macrocopa | PFOA | 199.51 mg/L |

| Source: nih.gov |

Bioaccumulation and Biomagnification Potential in Ecological Food Webs

There is a lack of specific studies on the bioaccumulation and biomagnification of this compound in ecological food webs. The potential for this compound to accumulate in organisms and magnify through the food chain can be inferred from the general principles governing the behavior of PFAS in the environment.

The bioaccumulation potential of PFAS is influenced by several factors, including the length of the perfluorinated carbon chain and the nature of the functional group. nih.govresearchgate.net Long-chain PFAS generally have a higher propensity to bioaccumulate than their short-chain counterparts. nih.gov For example, long-chain perfluorocarboxylic acids (PFCAs) and PFOS have demonstrated the ability to biomagnify in freshwater food webs. nih.gov

The process by which a substance's concentration increases in organisms at successively higher levels in a food chain is known as trophic magnification, which is quantified by the trophic magnification factor (TMF). nih.gov A TMF value greater than 1 indicates that the substance is biomagnifying. researchgate.net Studies of various aquatic food webs have shown that several PFAS, particularly long-chain compounds, have TMFs greater than 1. nih.govnih.gov For instance, in a study of the Taihu Lake food web, TMFs of 2.43, 2.68, and 3.46 were estimated for perfluorodecanoate (PFDA), perfluorododecanoate (PFDoA), and PFOS, respectively. nih.gov

Table 3: Trophic Magnification Factors (TMFs) of Selected PFAS in a Freshwater Food Web (Taihu Lake, China)

| Compound | Trophic Magnification Factor (TMF) |

| Perfluorodecanoate (PFDA) | 2.43 |

| Perfluorododecanoate (PFDoA) | 2.68 |

| Perfluorooctane sulfonate (PFOS) | 3.46 |

| Source: nih.gov |

Human Biomonitoring and Exposure Assessment of Perfluorohexyl Ethylphosphonic Acid

Detection in Human Biological Matrices

Human biomonitoring involves measuring the concentration of environmental chemicals or their metabolites in human tissues and fluids such as blood, urine, and breast milk. researchgate.net This approach provides a direct measure of the body's internal dose of a substance, accounting for all routes of exposure. researchgate.net For many perfluoroalkyl acids (PFAAs), there is a positive correlation between their levels in blood and urine, making urine a viable, less invasive matrix for biomonitoring studies. nih.gov

While specific biomonitoring data for Perfluorohexyl ethylphosphonic acid is not as widely available as for legacy PFAS like PFOA and PFOS, the detection of various PFAAs in human samples is well-documented. nih.govnih.gov For instance, studies have successfully detected a range of PFAAs in paired human blood and urine samples, indicating that these matrices are suitable for assessing exposure to this class of compounds. nih.gov The ability to detect these substances is critical for reconstructing historical exposure trends and understanding the effectiveness of regulatory measures. nih.gov

Table 1: Biological Matrices Used in Human Biomonitoring for PFAAs

| Biological Matrix | Utility in Biomonitoring | Key Findings from PFAA Studies |

| Blood (Serum/Plasma) | Reflects internal dose and cumulative exposure. | PFOA and PFOS are frequently detected in human blood worldwide. nih.gov |

| Urine | A non-invasive method to assess recent exposure. | Urinary concentrations of many PFAAs correlate with blood levels. nih.gov |

| Breast Milk | Indicates transfer of substances from mother to infant. | Data specific to PFHxEPA is limited. |

| Hair and Nails | Can provide information on long-term exposure. | Used for assessing exposure to various environmental contaminants. researchgate.net |

Exposure Routes and Pathways

Human exposure to PFAS, including PFHxEPA, can occur through various pathways. The primary routes are considered to be dietary intake, consumption of contaminated drinking water, and exposure to consumer products containing these substances.

Diet is considered a significant source of exposure to many PFAS. nih.gov Contamination can occur when these chemicals are present in soil and water, leading to their uptake by plants and animals that are part of the human food chain. nih.govcriticalcatalyst.com Food packaging materials treated with PFAS can also be a source of dietary exposure. criticalcatalyst.comontosight.ai

Studies analyzing various food items have detected a range of PFAAs. researchgate.net For example, fish and other seafood, along with meat and meat products, have been identified as major dietary sources of certain PFAS like PFOS and PFOA. nih.govhealth.gov.au One UK study found the highest concentrations of total PFCs in eel and whitebait. researchgate.net While specific data on PFHxEPA in food is scarce, the general patterns of PFAA contamination in the food supply suggest that dietary intake is a probable route of exposure.

Table 2: PFAAs Detected in Various Food Groups

| Food Group | Examples of Detected PFAAs | Potential Source of Contamination |

| Fish and Seafood | PFOS, PFOA | Contaminated water bodies. nih.govhealth.gov.au |

| Meat and Meat Products | PFOS, PFOA | Uptake from contaminated feed and environment. health.gov.au |

| Offal (e.g., Liver) | PFOS | Accumulation in organs. researchgate.net |

| Cereals and Grains | PFOA | Data suggests PFOA can be higher than PFOS in this group. health.gov.au |

Contamination of drinking water sources with PFAS is a well-documented exposure pathway, particularly in areas near industrial facilities, military bases, and firefighting training sites where PFAS-containing foams were used. criticalcatalyst.comontosight.ai The high persistence and mobility of some PFAS in water facilitate their entry into public and private water supplies. While comprehensive data on PFHxEPA levels in drinking water is not as extensive as for PFOA and PFOS, the presence of other PFAAs in water sources highlights this as a significant potential exposure route. ontosight.ai

This compound and other PFAS are utilized in a wide array of consumer products due to their water- and oil-repellent properties. ontosight.ai These applications include stain-resistant fabrics, carpets, and non-stick coatings. ontosight.aiashland.com Humans can be exposed through the normal use and degradation of these products, which can lead to the release of PFAS into the indoor environment, such as in household dust. criticalcatalyst.comnih.gov

Studies have shown that indoor dust can be a significant reservoir of PFAAs, with concentrations often exceeding those found in outdoor dust. nih.gov Inhalation or ingestion of this contaminated dust, particularly by young children, represents a notable exposure pathway. nih.gov Furthermore, PFAS can be found in cosmetics, such as nail polish and mascara, and even in soft contact lenses, presenting a direct exposure risk. time.com Dermal absorption is another possible route, as some studies suggest that certain PFAS molecules can be absorbed through the skin. time.com

Table 3: Consumer Products as Potential Sources of PFAS Exposure

| Product Category | Specific Examples | Potential Exposure Pathway |

| Textiles and Carpets | Stain- and water-resistant treatments | Inhalation/ingestion of dust, direct skin contact. ontosight.aiashland.com |

| Food Packaging | Grease-resistant coatings | Migration to food and subsequent ingestion. criticalcatalyst.comontosight.ai |

| Cosmetics | Nail polish, eye makeup | Dermal absorption, accidental ingestion. time.com |

| Electronics | Cell phone screens | Direct skin contact. time.com |

| Cookware | Non-stick coatings | Release of fumes at high temperatures, wear and tear. criticalcatalyst.com |

Pharmacokinetic Considerations

Pharmacokinetics describes the movement of substances within the body, including their absorption, distribution, metabolism, and excretion. These factors are critical for understanding the bioaccumulation potential of chemicals like PFHxEPA.

A key determinant of a chemical's toxicokinetics is its ability to bind to plasma proteins. nih.gov High plasma protein binding can influence a substance's distribution, metabolism, and excretion, often leading to a longer half-life in the body. nih.gov

Research on a range of PFAS has demonstrated that many of these compounds exhibit high binding to human plasma proteins. nih.govnih.gov A study evaluating 67 PFAS found that over half showed plasma protein binding exceeding 99.5%. nih.gov Specifically, perfluoroalkyl structures with 6 to 10 carbons, regardless of their functional group, were among the most highly bound. nih.gov Although this study did not report a specific binding value for this compound, it did include data for other fluorotelomer phosphonates, a category to which PFHxEPA belongs. acs.org The strong protein-binding affinity of PFAAs is a significant factor in their bioaccumulation potential. nih.gov

Elimination Kinetics

Elimination kinetics describe the rate at which a substance is removed from the body. This is a critical factor in determining the potential for a chemical to bioaccumulate. The elimination half-life, the time it takes for the concentration of a substance in the body to decrease by half, is a key parameter.

Specific studies on the elimination kinetics of this compound in humans are not available. However, research on other PFAS compounds demonstrates a wide range of elimination half-lives. For example, the half-life of perfluorohexanoic acid (PFHxA), a shorter-chain PFAS, has a geometric mean of 32 days in humans. nih.gov In contrast, longer-chain PFAS like PFOS and perfluorohexane (B1679568) sulfonic acid (PFHxS) have much longer half-lives, estimated to be 5.4 years and 8.5 years, respectively. nih.gov The elimination kinetics of a replacement PFAS, a chlorinated polyfluoroalkyl ether sulfonic acid (Cl-PFESA), were found to be even slower, suggesting it is highly biopersistent in humans. acs.org

The chemical structure of PFHEPA, with its six-carbon perfluorinated chain and a phosphonic acid group, suggests its elimination kinetics would differ from both perfluorocarboxylic acids (PFCAs) and perfluoroalkane sulfonates (PFSAs). Research on a novel perfluoroalkyl surfactant, cC6O4, indicated a much shorter half-life of about 8 days in humans, highlighting that not all PFAS are highly persistent in the body. nih.gov Without specific data, the elimination half-life of PFHEPA can only be hypothesized based on its structure relative to other studied PFAS.

Table 1: Comparison of Elimination Half-Lives of Various PFAS in Humans

| Compound | Abbreviation | Elimination Half-Life (Geometric Mean) |

| Perfluorohexanoic Acid | PFHxA | 32 days nih.gov |

| Perfluorooctanoic Acid | PFOA | 3.5 years nih.gov |

| Perfluorooctanesulfonic Acid | PFOS | 4.8 years nih.gov |

| Perfluorohexane Sulfonic Acid | PFHxS | 7.3 years nih.gov |

| cC6O4 | - | ~8 days nih.gov |

| This compound | PFHEPA | Data not available |

This table is for comparative purposes and highlights the lack of data for PFHEPA.

Inter-individual Variability in Exposure and Toxicokinetic Responses

Individuals can vary significantly in their exposure levels and in how their bodies process and respond to chemicals. This inter-individual variability is a key consideration in risk assessment. Factors influencing this variability can include genetics, age, sex, diet, lifestyle, and underlying health conditions.

For PFAS, studies have shown that factors such as age and sex can influence serum concentrations. epa.gov For example, some studies have observed lower serum concentrations of certain PFAS in younger women compared to older women and men, which may be related to elimination through menstruation and childbirth. epa.gov

The toxicokinetic variability of PFAS is also influenced by the activity of transporters in the kidneys and liver, which can affect how these chemicals are reabsorbed or eliminated. dntb.gov.ua Genetic differences in these transporters could contribute to inter-individual differences in PFAS half-lives.

As there is no specific data on this compound, it is not possible to detail the inter-individual variability in exposure and toxicokinetic responses for this compound. Future research would need to investigate how demographic, genetic, and lifestyle factors might influence the absorption, distribution, metabolism, and excretion of PFHEPA in the human population.

Toxicological Assessment and Health Effects Research of Perfluorohexyl Ethylphosphonic Acid

Organ-Specific Toxicological Endpoints

Organ-specific toxicity is a significant concern for PFAS compounds. The following sections detail the available research and highlight areas where data on Perfluorohexyl ethylphosphonic acid is lacking.

The liver is a primary target for many PFAS compounds. nih.govcdc.gov Effects such as increased liver weight (hepatomegaly), cellular hypertrophy, and lipid accumulation are common findings in animal studies involving legacy PFAS. cdc.govnih.gov A key mechanism underlying these hepatic effects is the activation of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates lipid metabolism. nih.govnih.gov

For the broader class of perfluoroalkyl phosphonic acids (PFPAs), it is suggested that they may exhibit hepatic toxicity similar to other well-studied PFAS. Studies on other perfluoroalkyl acids (PFAAs) have demonstrated that they can cause liver steatosis (fatty liver) and are potent modifiers of lipid metabolism, with PPARα playing a dominant, though not exclusive, role in these effects. nih.gov Although direct experimental evidence for this compound is not available, the established hepatotoxicity of other PFAS raises concerns about its potential to induce similar adverse liver outcomes through mechanisms like PPARα activation. nih.govnih.gov

Table 1: Summary of Potential Hepatic Effects

| Effect | Observation in Related PFAS | Implication for this compound |

|---|---|---|

| Liver Enlargement | Commonly observed in rodents exposed to PFOA and PFOS. cdc.gov | Potential for similar effects, but requires specific investigation. |

| PPARα Activation | A primary mechanism for hepatic effects of many PFAS. nih.govnih.gov | Plausible mechanism of action, but not confirmed for this compound. |

| Liver Steatosis | PFAAs like PFNA and PFHxS induce lipid accumulation in the liver. nih.gov | Potential risk, given the structural similarities to other PFAS. |

The immune system is a sensitive target for certain PFAS. nih.govnih.gov Epidemiological and experimental studies have linked exposure to compounds like PFOA and PFOS to immunosuppression, including reduced antibody responses to vaccines. nih.govnih.gov For instance, dermal exposure to PFOA in murine models has been shown to be immunotoxic, causing a reduction in spleen weight and splenic B-cells. nih.gov

Currently, there is a lack of specific studies investigating the immunomodulatory effects of this compound. While the immunotoxicity of legacy PFAS is a well-documented concern, it remains to be determined if this compound poses a similar risk to the immune system. nih.govnih.gov

Direct research on the cardiotoxic potential of this compound is not available in the current scientific literature. While some studies have noted increased serum cholesterol as a risk factor for cardiovascular disease in relation to PFAS exposure, specific cardiotoxic endpoints for this compound have not been evaluated. nih.gov

Disruption of the thyroid hormone system is a critical health concern associated with various PFAS. nih.gov These chemicals can interfere with thyroid hormone production, transport, and metabolism. researchgate.net Studies on compounds like perfluorohexane (B1679568) sulfonate (PFHxS) have shown they can lower thyroid hormone levels in animal models. nih.gov Exposure to PFOS has also been shown to disrupt the thyroid system in amphibians. nih.gov

Although a possible link between some older-generation PFAS and thyroid disruption has been reported, there are no specific studies on the effects of this compound on the thyroid hormone system. ewg.org Given that thyroid hormones are crucial for metabolism, growth, and neurodevelopment, the potential for this compound to act as a thyroid disruptor warrants investigation. nih.govewg.org

Table 2: Summary of Potential Endocrine-Disrupting Effects

| Endocrine System | Effect Observed in Related PFAS | Implication for this compound |

|---|

| Thyroid | Altered thyroid hormone levels (e.g., PFHxS, PFOS). nih.govnih.gov | Potential for thyroid disruption, but requires direct toxicological studies. |

Developmental and reproductive toxicities are among the most sensitive endpoints for PFAS exposure. nih.govewg.org These chemicals can cross the placenta, leading to direct fetal exposure. ewg.orgewg.org Research on legacy PFAS has linked exposure to adverse outcomes such as reduced birth weight and developmental delays. nih.govnih.gov Animal studies have demonstrated that in utero exposure to certain emerging PFAS can reduce neonatal viability. epa.gov

Specific data on the developmental and reproductive toxicity of this compound are currently unavailable. However, the consistent findings of such effects across a range of other PFAS compounds suggest that this is a critical area for future research to assess the potential risks to human development and reproduction. ewg.orgnih.gov

Table 3: Summary of Potential Developmental and Reproductive Effects

| Effect | Observation in Related PFAS | Implication for this compound |

|---|---|---|

| Placental Transfer | Demonstrated for numerous PFAS compounds. ewg.orgewg.org | Likely to occur, suggesting potential for direct fetal exposure. |

| Reduced Birth Weight | Associated with PFOA and PFOS exposure in some human studies. nih.gov | A potential adverse outcome that needs to be assessed. |

| Neonatal Viability | Reduced in animal studies with some emerging PFAS. epa.gov | A critical endpoint for future developmental toxicity studies. |

Neurotoxicity

Research into the neurotoxic potential of this compound (PFHEPA) has identified specific biological activities. One study highlighted that PFHEPA can act as an effective and irreversible inhibitor of the enzyme butyrylcholinesterase (BChE). nih.gov BChE plays a role in neurotransmission, and its inhibition suggests that PFHEPA could have implications for cholinergic system function. nih.gov

Developmental neurotoxicity has also been investigated using animal models. In studies with zebrafish embryos, PFHEPA was found to cause significant developmental malformations at certain concentrations, indicating a potential for adverse effects on the development of aquatic organisms. nih.gov

Table 1: Summary of Neurotoxicity Research Findings for this compound

| Research Area | Model/System | Finding | Citation |

| Enzyme Inhibition | In vitro enzyme kinetics | Acts as an irreversible inhibitor of butyrylcholinesterase (BChE). | nih.gov |

| Developmental Toxicity | Zebrafish model | Caused significant developmental malformations at a concentration of 7.48 μM. | nih.gov |

Genotoxicity and Carcinogenicity

Currently, there is a lack of publicly available studies that directly assess the genotoxicity or carcinogenicity of this compound. The potential for these effects is often extrapolated from research on other well-studied PFAS compounds, such as Perfluorooctanoic acid (PFOA) and Perfluorooctanesulfonic acid (PFOS).

In November 2023, the International Agency for Research on Cancer (IARC) classified PFOA as "carcinogenic to humans" (Group 1). nih.gov This classification was based on sufficient evidence of cancer in experimental animals and strong mechanistic evidence in exposed humans, including the induction of epigenetic alterations and immunosuppression. nih.gov There was limited evidence in humans for renal cell carcinoma and testicular cancer. nih.gov PFOS was classified as "possibly carcinogenic to humans" (Group 2B) based on strong mechanistic evidence. nih.gov Epidemiological studies have suggested associations between PFAS exposure and several types of cancer, most notably testicular and kidney cancer. nih.govnih.gov

Regarding genotoxicity, studies on legacy PFAS have produced mixed results. PFOA is generally not considered to be a direct mutagen. nih.gov However, some studies have reported positive results in chromosomal aberration assays, particularly at high concentrations that also cause cell death (cytotoxicity). nih.gov One study on human lymphocytes found that PFOS induced a dose-dependent increase in the frequency of micronuclei (a marker of DNA damage). nih.gov The same study found that a mixture of PFOA and PFOS was more cytotoxic and genotoxic than either compound alone. nih.gov Some research also suggests that certain PFAS can promote the migration of cancer cells in laboratory settings, indicating a potential role in cancer metastasis. yale.edueurekalert.org

Without direct testing of this compound, its genotoxic and carcinogenic potential remains an area requiring further investigation.

Table 2: IARC Carcinogenicity Classifications for Selected PFAS

| Compound | IARC Classification | Basis of Classification | Citation |

| Perfluorooctanoic acid (PFOA) | Group 1 (Carcinogenic to humans) | Sufficient evidence in animals, strong mechanistic evidence in exposed humans. | nih.gov |

| Perfluorooctanesulfonic acid (PFOS) | Group 2B (Possibly carcinogenic to humans) | Strong mechanistic evidence. | nih.gov |

Mixture Toxicity and Cumulative Effects of this compound with Other PFAS

Humans and wildlife are typically exposed to complex mixtures of various PFAS, not just single compounds. researchgate.net Research consistently shows that the combined toxicity of these mixtures can be greater than that of the individual chemicals alone. nih.gov

Studies on PFAS mixtures have identified different types of interactions between the compounds:

Additive Effects : The combined effect is equal to the sum of the individual effects. Some research suggests that the neurotoxic effects of PFAS mixtures act in a concentration-additive manner. nih.gov This means the combined toxicity can be predicted using established models based on the concentration and potency of each substance in the mixture. nih.gov

Synergistic Effects : The combined effect is greater than the sum of the individual effects. Studies using human liver cells (HepG2) found that mixtures containing PFOS along with other PFAS (including PFOA) displayed synergistic interactions, especially at low to medium effect levels. nih.govresearchgate.net

Antagonistic Effects : The combined effect is less than the sum of the individual effects. In some experiments, mixtures of PFOA with other PFAS have shown antagonistic interactions. researchgate.net

These findings underscore the importance of assessing the health risks of PFAS as a class and considering the cumulative effects of combined exposures, rather than evaluating each compound in isolation. nih.gov

Table 3: Observed Toxicological Interactions in PFAS Mixtures

| Mixture Components | Cell/Organism Model | Observed Interaction | Citation |

| Multiple PFAS | Human cell lines | Concentration-additive neurotoxicity | nih.gov |

| PFOS with PFOA, PFNA, PFDA, PFHxS, PFHpA | Human liver cells (HepG2) | Synergistic cytotoxicity | researchgate.net |

| PFOA with PFHxS and PFHpA | Human liver cells (HepG2) | Antagonistic cytotoxicity | researchgate.net |

| PFOA and PFOS | Human lymphocytes | Genotoxicity greater than individual compounds | nih.gov |

Application of New Approach Methodologies (NAMs) in Toxicological Screening

New Approach Methodologies (NAMs) are technologies and approaches that can provide information on chemical hazards and risks while reducing or replacing the use of animal testing. thegoodscentscompany.com These methods include in vitro (test-tube/cell-based), in chemico (chemical reaction-based), and in silico (computer-based) models. The goal of NAMs is to generate more human-relevant data efficiently and ethically.

The toxicological assessment of PFAS, including this compound, is increasingly benefiting from the application of NAMs. These methods offer powerful tools for screening large numbers of chemicals and for investigating specific mechanisms of toxicity.

Examples of NAMs applied in PFAS research include:

In Vitro Cell-Based Assays : Human cell lines, such as human liver cells (HepG2), have been used to investigate the cytotoxicity, genotoxicity, and other toxic effects of individual PFAS and their mixtures. nih.govresearchgate.net These assays can help determine the relative potencies of different PFAS and reveal their combined effects. nih.gov

Alternative Animal Models : Zebrafish embryos are a well-established NAM for assessing developmental toxicity. nih.gov Their rapid development and transparency allow for detailed observation of malformations and other adverse effects. Studies on PFHEPA have utilized zebrafish to demonstrate its potential for developmental toxicity. nih.gov

High-Throughput Screening (HTS) : These automated methods allow for the rapid testing of thousands of chemicals against a variety of biological targets to identify potential hazards. thegoodscentscompany.com

Organ-on-a-Chip Models : These advanced in vitro models, such as lung-on-a-chip systems, mimic the structure and function of human organs and can be used to study the effects of inhaled substances.

In Vitro to In Vivo Extrapolation (IVIVE) : This computational approach uses data from in vitro assays to predict the concentrations at which a substance might cause effects in a whole organism (in vivo).

Regulatory agencies are increasingly recognizing the value of NAMs for evaluating chemical safety and are beginning to incorporate them into their assessment frameworks. For emerging contaminants like PFHEPA, where traditional animal testing data may be scarce, NAMs provide a crucial means of generating initial toxicological data to inform risk assessment.

Remediation Technologies for Perfluorohexyl Ethylphosphonic Acid Contamination

Adsorption and Sequestration-Based Technologies

Adsorption and sequestration technologies are currently the most established methods for removing PFAS, including PFHxEPA, from water. These processes involve the physical binding of the contaminant molecules to a solid media, effectively removing them from the liquid phase. mdpi.com

Granular Activated Carbon (GAC) Adsorption

Granular activated carbon (GAC) is a widely used and effective technology for the removal of PFAS from drinking water. mdpi.comnih.govresearchgate.net The process relies on the adsorption of PFAS molecules onto the porous surface of the activated carbon. The effectiveness of GAC is influenced by several factors, including the specific characteristics of the GAC used, the water chemistry, and the nature of the PFAS compounds. nih.govresearchgate.net

Research has shown that GAC is generally more effective at removing long-chain PFAS compared to short-chain ones. nih.gov The hydrophobic tail of the PFAS molecule plays a significant role in the adsorption process. researchgate.net For PFHxEPA, which is a C6 compound, its removal efficiency would be expected to be moderate, falling between the high removal rates of long-chain compounds and the lower rates for very short-chain PFAS. The presence of other organic matter in the water can compete with PFAS for adsorption sites, potentially reducing the efficiency of the GAC system. researchgate.net

| Parameter | Finding | Source |

| Technology | Granular Activated Carbon (GAC) | nih.govresearchgate.net |

| Mechanism | Adsorption of PFAS onto porous carbon surface. | mdpi.com |

| Effectiveness | Generally effective for PFAS removal, with higher efficiency for longer-chain compounds. nih.govnih.gov | nih.govnih.gov |

| Influencing Factors | GAC characteristics, water quality, and PFAS chain length. nih.govresearchgate.net | nih.govresearchgate.net |

| Considerations | Competition from natural organic matter can reduce efficiency. researchgate.net | researchgate.net |

Ion Exchange Resins

Ion exchange (IX) resins represent another viable technology for PFAS removal, often demonstrating higher efficiency and capacity than GAC, particularly for a broader range of PFAS, including shorter-chain compounds. sci-hub.seresearchgate.net Anion exchange resins work by exchanging less harmful anions (like chloride) for the negatively charged PFAS molecules, such as the phosphonate (B1237965) group in PFHxEPA. sci-hub.se

Studies have shown that the polymer composition of the resin is a critical factor in its effectiveness. Polystyrene-based resins, for instance, have demonstrated high removal efficiencies for a wide range of PFAS compounds due to their hydrophobic properties, which enhance the adsorption of the fluorinated tail of the PFAS molecule. researchgate.netnih.gov This makes them particularly suitable for removing compounds like PFHxEPA.

| Parameter | Finding | Source |

| Technology | Ion Exchange (IX) Resins | sci-hub.seresearchgate.net |

| Mechanism | Exchange of anions on the resin with anionic PFAS molecules. sci-hub.se | sci-hub.se |

| Effectiveness | High removal efficiency for a wide range of PFAS, including short-chain compounds. sci-hub.seresearchgate.net | sci-hub.seresearchgate.net |

| Key Factor | Resin's polymer matrix (e.g., polystyrene-based resins show high efficiency). researchgate.netnih.gov | researchgate.netnih.gov |

| Advantage | Can have up to 10 times the capacity of activated carbon for some PFAS. nxedge.io | nxedge.io |

Reverse Osmosis (RO) Filtration

Reverse osmosis (RO) is a membrane filtration technology that has proven highly effective in removing a wide range of contaminants from water, including PFAS. simpurelife.compuredropfilter.com The process utilizes a semipermeable membrane that allows water molecules to pass through while blocking the passage of larger molecules like PFHxEPA. simpurelife.com

Scientific studies have consistently shown that RO systems can achieve high removal rates for various PFAS compounds, often exceeding 95%. simpurelife.com This makes RO a reliable option for producing high-purity drinking water. However, it is important to note that RO produces a concentrated waste stream (brine) containing the rejected contaminants, which requires proper management. nih.gov

| Parameter | Finding | Source |

| Technology | Reverse Osmosis (RO) | simpurelife.compuredropfilter.com |

| Mechanism | A semipermeable membrane separates water from larger contaminant molecules. simpurelife.com | simpurelife.com |

| Effectiveness | Can remove up to 99% of PFAS contaminants. puredropfilter.com | puredropfilter.com |

| Consideration | Produces a concentrated waste stream that requires proper disposal. nih.gov | nih.gov |

| Application | Effective for both long and short-chain PFAS. nih.gov | nih.gov |

Foam Fractionation

Foam fractionation is an emerging technology that leverages the surfactant properties of PFAS to separate them from water. mdpi.comserdp-estcp.mil In this process, air is bubbled through the contaminated water, creating a foam that becomes enriched with PFAS molecules. This PFAS-laden foam is then collected and removed, significantly reducing the concentration of the contaminants in the bulk water. serdp-estcp.mil

This technology has shown promise for concentrating PFAS from large volumes of water into a much smaller volume, which can then be treated by a destructive technology. serdp-estcp.mil The efficiency of foam fractionation can be influenced by the chain length of the PFAS, with longer-chain compounds generally being removed more effectively. researchgate.net

| Parameter | Finding | Source |

| Technology | Foam Fractionation | mdpi.comserdp-estcp.mil |

| Mechanism | Adsorption of PFAS to the surface of air bubbles, creating a concentrated foam. nih.gov | nih.gov |

| Effectiveness | Can achieve high removal efficiencies, especially for longer-chain PFAS. researchgate.net | researchgate.net |

| Advantage | Concentrates PFAS into a smaller volume for subsequent treatment. serdp-estcp.mil | serdp-estcp.mil |

| Application | Suitable for treating water with a range of PFAS concentrations. serdp-estcp.mil | serdp-estcp.mil |

In-Situ and Ex-Situ Remediation Strategies

Remediation strategies are broadly categorized as either in-situ (in place) or ex-situ (removed for treatment). itrcweb.org

Ex-Situ: This is the most common approach for the destructive technologies described above. It involves pumping contaminated groundwater to the surface or excavating contaminated soil and treating it in an engineered reactor system. itrcweb.org Technologies like non-thermal plasma, electron beam, and advanced oxidation/reduction are almost always applied ex-situ. This allows for precise control over treatment conditions such as pH, temperature, and residence time, thereby maximizing destruction efficiency. serdp-estcp.milserdp-estcp.mil The primary drawback is the cost and infrastructure associated with extracting the contaminated media.

In-Situ: This approach treats contaminants directly in the subsurface. For PFAS, in-situ applications are less common for destruction and are primarily focused on immobilization and containment. regenesis.comca.gov This can involve injecting materials like colloidal activated carbon into an aquifer to adsorb PFAS and prevent the plume from migrating further. regenesis.comyoutube.com While this mitigates risk by halting the spread of contamination, it is a sequestration technology, not a destructive one. itrcweb.org Some thermal remediation methods can be applied in-situ by heating the subsurface, but this is complex and energy-intensive. johnfhuntregeneration.co.uk

For a compound like Perfluorohexyl ethylphosphonic acid, a destructive strategy would almost certainly involve an ex-situ approach where contaminated water is pumped into a dedicated treatment system utilizing one of the advanced technologies previously discussed.

Treatment Train Approaches for Comprehensive Remediation

Given that no single technology can efficiently and cost-effectively address all aspects of PFAS contamination (e.g., high and low concentrations, co-contaminants, large volumes), a "treatment train" approach is often necessary. serdp-estcp.milresearchgate.net This strategy involves combining two or more technologies in sequence to optimize the remediation process.

A common and logical treatment train design uses a separation and concentration technology as the first step, followed by a destructive technology as the second. researchgate.netnih.gov

Separation/Concentration: Technologies like ion exchange (IX) resin, granular activated carbon (GAC), nanofiltration (NF), or reverse osmosis (RO) are used to remove PFAS from large volumes of contaminated water. stvinc.comnih.gov This produces a much smaller volume of highly concentrated waste, such as spent IX resin, RO concentrate, or regenerant brine.

Destruction: This smaller, concentrated waste stream is then treated with a high-energy destructive technology like non-thermal plasma, electron beam, or supercritical water oxidation (SCWO). serdp-estcp.mildigitellinc.comwaterindustryjournal.co.uk

This approach is far more energy-efficient and cost-effective than trying to apply an expensive destructive technology to the entire volume of dilute, contaminated water. For example, a treatment train could involve using an ion exchange system to capture this compound from groundwater, periodically regenerating the resin, and then treating the high-concentration liquid regenerant with a plasma reactor to completely destroy the captured molecules. serdp-estcp.mil

Emerging and Novel Remediation Techniques

The field of PFAS remediation is evolving rapidly, with ongoing research focused on increasing destruction efficiency and lowering energy costs. Several of the technologies discussed represent the cutting edge of this research.

Enhanced Photochemical Reduction: The discovery that adding iodide to the UV/sulfite reduction process dramatically accelerates PFAS destruction is a significant emerging development. waterworld.com This method has the potential to make photochemical treatment more economically viable and effective for a wider range of PFAS, including those in challenging high-salinity waste streams from other treatment processes. waterworld.com

Advanced Catalytic Systems: Research into novel catalysts, such as the Pd-decorated TiO₂ cathodes for photo-electrochemical reduction, represents a frontier in creating highly targeted and efficient degradation systems. elifesciences.org These approaches aim to overcome challenges related to PFAS adsorption on electrode surfaces and maximize the destructive power of reductive electrons.

Supercritical Water Oxidation (SCWO): In SCWO, water is subjected to temperatures and pressures above its critical point (374 °C and 22 MPa), where it behaves as a unique fluid that can readily dissolve organic substances and oxygen. waterindustryjournal.co.uk In this state, PFAS can be rapidly and completely oxidized. SCWO is a powerful emerging technology capable of destroying PFAS in both liquid and solid wastes. waterindustryjournal.co.uk

Mechanochemical Degradation: This novel approach involves the use of mechanical force, typically by ball milling, to induce chemical reactions. The energy from grinding can break the chemical bonds in PFAS molecules, offering a non-thermal, non-liquid-based destruction method for contaminated soils and sorbent media. nih.gov

These and other techniques are being developed to provide more effective and sustainable solutions for the complete mineralization of persistent compounds like this compound.

Regulatory Science, Risk Assessment, and Policy Implications for Perfluorohexyl Ethylphosphonic Acid

Classification and Prioritization within Per- and Polyfluoroalkyl Substances Frameworks

Perfluorohexyl ethylphosphonic acid is categorized within the larger group of per- and polyfluoroalkyl substances (PFAS), a class of chemicals known for their persistence in the environment. Specifically, it can be classified as a perfluoroalkyl phosphonic acid (PFPA). industrialchemicals.gov.au These substances are characterized by a fluorinated alkyl chain and a phosphonic acid functional group, which contribute to their chemical stability and potential for bioaccumulation.

The prioritization of PFAS for toxicity testing and regulatory action is a complex process undertaken by agencies like the U.S. Environmental Protection Agency (EPA) in collaboration with the National Toxicology Program (NTP). nih.gov The selection of substances for tiered toxicity and toxicokinetic testing is guided by factors such as structural diversity, potential for human exposure, and the availability of existing data. nih.govepa.gov The goal is to maximize the information gained to support read-across approaches within structural subcategories and to capture the diversity across the entire PFAS class. epa.gov While specific prioritization details for this compound are not always publicly delineated, its inclusion in the broader PFPA category places it on the radar for potential future assessment as these frameworks evolve. industrialchemicals.gov.au

The table below illustrates a simplified example of how PFAS substances might be categorized for prioritization, based on various scientific and regulatory considerations.

| Substance Name | CAS Number | Structural Subgroup | Reason for Prioritization |

| This compound | 252237-40-4 | Perfluoroalkyl phosphonic acid (PFPA) | Structural alert for persistence, potential for bioaccumulation. |

| Perfluorooctanoic acid (PFOA) | 335-67-1 | Perfluoroalkyl carboxylic acid (PFCA) | Widespread detection, known adverse health effects. |

| Perfluorooctane sulfonic acid (PFOS) | 1763-23-1 | Perfluoroalkyl sulfonic acid (PFSA) | High persistence, bioaccumulation, and toxicity. |

Integration of Human Biomonitoring Data into Risk Assessment

Human biomonitoring (HBM) is a critical tool for assessing the real-world exposure of populations to environmental chemicals like this compound. poltekkes-malang.ac.id By measuring the concentration of the substance or its metabolites in human tissues such as blood or urine, HBM provides an integrated measure of exposure from all sources and pathways. nih.govcpsc.gov This is particularly valuable for persistent chemicals like PFAS. poltekkes-malang.ac.id

The integration of HBM data into risk assessment is a developing field. nih.gov While HBM data confirm human exposure, linking these internal exposure levels to potential health risks requires additional information, including toxicokinetic and toxicodynamic data. researchgate.netnih.gov For PFAS, researchers are working on developing internal relative potency factors (RPFs) to assess the combined risk of mixtures of these substances found in human blood. nih.gov This approach helps to account for the differences in the toxicokinetics and toxic potency of various PFAS compounds. nih.gov

The process of using HBM data in risk assessment typically involves the following steps:

Data Collection: Measuring concentrations of the chemical in a representative population sample.

Exposure Reconstruction: Using toxicokinetic models to estimate the external dose that would result in the measured internal concentrations (reverse dosimetry). cpsc.gov

Risk Characterization: Comparing the estimated exposure levels to health-based guidance values or reference doses to determine if there is a potential for adverse health effects.

Although challenges remain in interpreting HBM data in a risk context, it is an invaluable resource for understanding the extent of human exposure to substances like this compound and for prioritizing regulatory actions. researchgate.net

Exposure Limits and Guidelines

As of the current date, specific, legally enforceable exposure limits for this compound in environmental media or consumer products are not widely established. Regulatory bodies are still in the process of developing comprehensive guidelines for the vast number of PFAS compounds. However, the growing body of research on PFAS has led to the establishment of health advisory levels for more well-studied compounds like PFOA and PFOS, which can serve as a reference point for other PFAS. mdpi.com

The development of exposure limits is a data-intensive process that relies on a thorough understanding of a chemical's toxicity and exposure pathways. For many PFAS, including this compound, this data is still being gathered. In the absence of specific limits, general principles of minimizing exposure to persistent and potentially bioaccumulative chemicals are often recommended by public health agencies.

The following table provides a hypothetical framework for how exposure guidelines might be structured, drawing on approaches used for other contaminants.

| Medium | Guideline Type | Hypothetical Value | Basis |

| Drinking Water | Health Advisory | [Value] µg/L | Based on toxicological studies and water consumption patterns. |

| Soil | Screening Level | [Value] mg/kg | Protective of human health from direct contact and other exposure routes. |

| Consumer Products | Content Limit | [Value] % by weight | To reduce direct exposure to consumers. |

It is important to note that these are illustrative examples, and actual regulatory values would be determined by agencies based on comprehensive risk assessments.

Regulatory Drivers for Research and Development

The increasing regulatory scrutiny of PFAS as a class is a significant driver for research and development related to this compound. integral-corp.com Key regulatory drivers include: